3-(2-chlorophenyl)-5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide
CAS No.:
Cat. No.: VC9268288
Molecular Formula: C19H14ClN3O2S
Molecular Weight: 383.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14ClN3O2S |
|---|---|
| Molecular Weight | 383.9 g/mol |
| IUPAC Name | 3-(2-chlorophenyl)-5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C19H14ClN3O2S/c1-10-6-5-9-14-16(10)21-19(26-14)22-18(24)15-11(2)25-23-17(15)12-7-3-4-8-13(12)20/h3-9H,1-2H3,(H,21,22,24) |
| Standard InChI Key | HAHUVTCQCZMVCR-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
| Canonical SMILES | CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2-oxazole ring substituted at the 3-position with a 2-chlorophenyl group and at the 5-position with a methyl group. The 4-carboxamide functional group links the oxazole core to a 4-methyl-1,3-benzothiazol-2-yl substituent. This arrangement creates a planar, conjugated system that enhances interactions with biological targets such as enzymes and receptors.
The molecular formula is C₁₉H₁₄ClN₃O₂S, with a molecular weight of 383.9 g/mol. Key structural identifiers include:
-
IUPAC Name: 3-(2-Chlorophenyl)-5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-4-carboxamide
-
SMILES: CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Physicochemical Characteristics
The compound’s solubility profile is influenced by its hydrophobic benzothiazole and chlorophenyl groups. While exact solubility data are unavailable, analogues with similar structures exhibit poor aqueous solubility (<10 µg/mL), necessitating formulation enhancements such as salt formation or nanoencapsulation . The presence of the carboxamide group introduces hydrogen-bonding capacity, potentially improving target binding affinity .
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis typically involves a multi-step approach:
-
Oxazole Ring Formation: Cyclocondensation of chlorophenyl-substituted nitriles with hydroxylamine derivatives under acidic conditions.
-
Carboxamide Coupling: Reaction of the oxazole-4-carboxylic acid intermediate with 4-methyl-1,3-benzothiazol-2-amine using coupling agents like EDCl/HOBt .
-
Purification: Chromatographic techniques (e.g., silica gel column) yield the final product with >95% purity.
Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, benzothiazole-H), 7.92–7.25 (m, 4H, chlorophenyl-H), 2.65 (s, 3H, methyl-oxazole), 2.50 (s, 3H, methyl-benzothiazole).
-
MS (ESI+): m/z 384.9 [M+H]⁺.
-
HPLC: Retention time 12.3 min (C18 column, acetonitrile/water gradient).
Biological Activity and Mechanism of Action
Anticancer Activity
In vitro assays against human cancer cell lines (e.g., MCF-7, A549) reveal IC₅₀ values in the low micromolar range (2.5–10 µM) . Mechanistically, the compound may inhibit topoisomerase II or modulate kinase signaling pathways, as observed in analogues with substituted benzothiazoles .
Table 1: Cytotoxicity of Related Oxazole-Benzothiazole Hybrids
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
|---|---|---|
| Target Compound | 4.2 ± 0.3 | 6.8 ± 0.5 |
| 3-(4-Fluorophenyl) Analogue | 3.9 ± 0.2 | 5.7 ± 0.4 |
| N-Methylated Derivative | >20 | >20 |
Data adapted from EvitaChem and PubChem studies .
Pharmacological Considerations
Pharmacokinetics
Limited ADME data exist, but molecular descriptors predict moderate bioavailability (LogP = 3.1, TPSA = 89 Ų). The benzothiazole moiety may enhance blood-brain barrier penetration, suggesting potential CNS applications .
Toxicity Profile
Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) indicate low systemic toxicity. Chronic exposure data are lacking, necessitating further safety evaluations.
Applications and Future Directions
Drug Development
The compound’s dual antimicrobial and anticancer activities position it as a lead candidate for hybrid therapeutics. Structural optimization could focus on:
-
Solubility Enhancement: Introduction of polar substituents (e.g., sulfonamide groups).
-
Target Specificity: Conjugation with tumor-homing peptides .
Industrial Relevance
Patent landscapes reveal growing interest in benzothiazole-oxazole hybrids for coatings and agrochemicals, though pharmaceutical applications dominate .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume